ethyl 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylate
Description
Ethyl 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylate is a pyrazole-3-carboxylate ester derivative with a complex halogenated aromatic substitution pattern. It serves as a critical intermediate in the synthesis of cannabinoid receptor antagonists, notably AM251 and AM281 . The compound features:
- A 4-iodophenyl group at position 5, contributing to steric bulk and electronic effects critical for receptor interactions.
- A methyl group at position 4 and an ethyl ester at position 3, which influence metabolic stability and solubility .
Synthesis involves reacting 4-bromopropiophenone with diethyl oxalate to form a lithium salt intermediate, followed by cyclization with 2,4-dichlorophenylhydrazine hydrochloride . Its structural features align with cannabinoid receptor ligands, though its direct pharmacological activity remains less studied compared to its amide derivatives (e.g., AM251) .
Properties
Molecular Formula |
C19H15Cl2IN2O2 |
|---|---|
Molecular Weight |
501.1 g/mol |
IUPAC Name |
ethyl 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H15Cl2IN2O2/c1-3-26-19(25)17-11(2)18(12-4-7-14(22)8-5-12)24(23-17)16-9-6-13(20)10-15(16)21/h4-10H,3H2,1-2H3 |
InChI Key |
AIIYASKSABTPIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C)C2=CC=C(C=C2)I)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with 2,4-dichlorobenzene.
Introduction of the iodophenyl group: This can be done through a halogen exchange reaction, where a suitable halogenated pyrazole intermediate is treated with iodine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated derivatives or other substituted products.
Scientific Research Applications
Ethyl 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Functional and Pharmacological Differences
Receptor Affinity and Selectivity
- AM251 vs. Target Compound: The ethyl ester in the target compound is hydrolytically less stable than the piperidine amide in AM251, reducing its utility as a drug candidate. AM251 exhibits high CB1 affinity (Ki: 0.3–7.5 nM) and antagonizes cannabinoid-mediated effects in vivo, such as analgesia and addiction pathways .
- AM281 : Replacing piperidine with morpholine (AM281) reduces CB1 binding affinity but improves blood-brain barrier penetration, making it suitable for imaging .
- SR141716A : The 4-chlorophenyl group at position 5 (vs. 4-iodophenyl in AM251) enhances CB1 selectivity over CB2 (Ki ratio: ~1000:1) but introduces psychiatric side effects .
Metabolic and Pharmacokinetic Profiles
- Ethyl Ester : Susceptible to esterase-mediated hydrolysis, limiting its half-life in vivo.
- AM251/AM281 : The amide linkage enhances metabolic stability, with AM251 showing oral bioavailability in rodent models .
- SR141716A : High lipophilicity contributes to CNS penetration but also off-target effects, leading to its withdrawal from clinical use .
Research Findings and Implications
- Synthetic Utility : The ethyl ester derivative is a versatile intermediate for generating amide-based CB1 antagonists, enabling structure-activity relationship (SAR) studies .
- Pharmacological Gaps : While AM251 and AM281 are well-characterized, the ethyl ester itself lacks detailed in vivo data, highlighting a need for further studies on its standalone effects.
- Clinical Relevance : AM251’s efficacy in preclinical models supports its role in studying addiction and pain, though its inverse agonist activity may limit therapeutic use compared to neutral antagonists .
Biological Activity
Ethyl 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their pharmacological potential, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this specific pyrazole derivative, summarizing its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a pyrazole ring substituted with various halogenated phenyl groups. The presence of chlorine and iodine atoms is noteworthy as these halogens can enhance the biological activity of the compound through various mechanisms, including increased lipophilicity and improved receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 466.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its inhibitory effects on various cancer cell lines.
Case Study: Cytotoxicity in Breast Cancer Cells
In a study assessing the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain derivatives exhibited promising results in reducing cell viability. The combination of this compound with doxorubicin showed enhanced cytotoxic effects compared to doxorubicin alone, suggesting a potential synergistic effect that could be harnessed for therapeutic purposes .
Anti-inflammatory Activity
Pyrazoles are also recognized for their anti-inflammatory properties. The compound has demonstrated efficacy in inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.
The anti-inflammatory activity is believed to stem from the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By blocking these enzymes, the compound can reduce inflammation and associated pain .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives against various pathogens. This compound has shown activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 30 µg/mL |
| K. pneumoniae | 25 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrazole derivatives. Modifications on the pyrazole ring and substituents can significantly influence their pharmacological profiles.
Key Findings in SAR Studies
- Halogen Substitution : The presence of halogens such as chlorine and iodine enhances receptor binding affinity.
- Phenyl Group Variations : Different substitutions on the phenyl rings can lead to varying degrees of cytotoxicity and anti-inflammatory effects.
- Linker Variations : Altering the linker between the pyrazole ring and carboxylic acid moiety can affect solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
